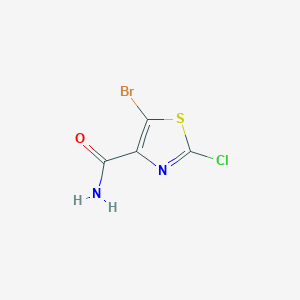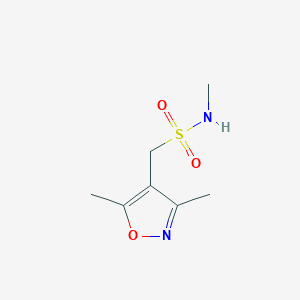![molecular formula C11H13ClN2O B13241477 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)
2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is a compound that features an imidazole ring, a phenol group, and a hydrochloride salt. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenol and imidazole derivatives.
Applications De Recherche Scientifique
2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways. The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole ring.
Uniqueness: 2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(10-6-12-7-13-10)9-4-2-3-5-11(9)14;/h2-8,14H,1H3,(H,12,13);1H |
Clé InChI |
IIRYWFSQUYHNLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1O)C2=CN=CN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13241406.png)
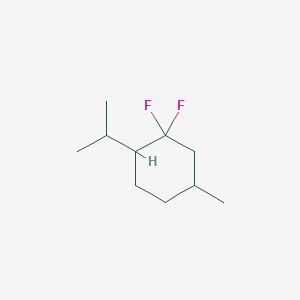
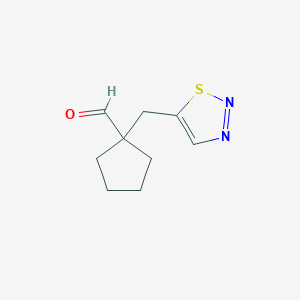

![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
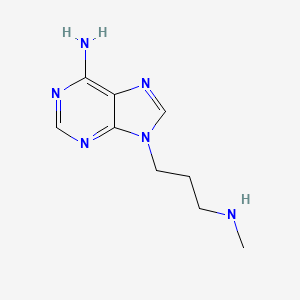
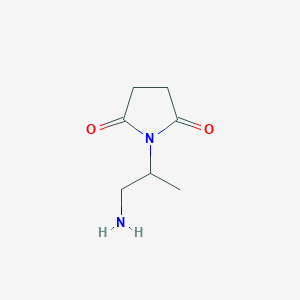
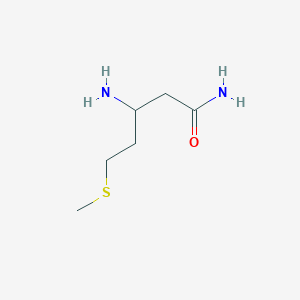
![1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13241459.png)

